molecular formula C17H24N2O2 B2456583 (E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide CAS No. 2411324-79-1

(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide

カタログ番号 B2456583
CAS番号: 2411324-79-1
分子量: 288.391
InChIキー: IETRKOBYBYUWND-RMKNXTFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune cell development and function. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplant rejection.

作用機序

(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines involved in immune cell development and function. By inhibiting JAK3, this compound reduces the production of cytokines that are involved in the inflammatory response, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to prevent transplant rejection in animal models. This compound has been shown to have a good safety profile, with few adverse effects reported in clinical trials.

実験室実験の利点と制限

(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide has several advantages for lab experiments, including its selectivity for JAK3, its ability to reduce inflammation and immune cell activation, and its potential therapeutic applications in autoimmune diseases and transplant rejection. However, this compound has some limitations, including its potential for off-target effects, its limited bioavailability, and its potential for drug interactions.

将来の方向性

There are several future directions for research on (E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide, including its potential use in other autoimmune diseases, its potential use in combination with other therapies, and its potential for the treatment of other inflammatory conditions. Additionally, future research could focus on improving the bioavailability and selectivity of this compound, as well as identifying potential biomarkers for patient selection and monitoring.

合成法

The synthesis of (E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide involves several steps, starting with the reaction of cyclopropylamine with 4-bromo-2-butenoic acid to form the corresponding amide. The amide is then reacted with N,N-dimethylformamide dimethyl acetal and hydroxylamine to form the oxime intermediate. The oxime is then reduced to the amine using sodium borohydride, followed by the reaction with 2-hydroxy-2-phenylethyl bromide to form the final product.

科学的研究の応用

(E)-N-Cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide has been extensively studied for its potential therapeutic applications in autoimmune diseases and transplant rejection. It has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound has also been studied for its potential use in preventing transplant rejection, as JAK3 plays a crucial role in the development and function of immune cells.

特性

IUPAC Name

(E)-N-cyclopropyl-4-(dimethylamino)-N-(2-hydroxy-2-phenylethyl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-18(2)12-6-9-17(21)19(15-10-11-15)13-16(20)14-7-4-3-5-8-14/h3-9,15-16,20H,10-13H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETRKOBYBYUWND-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(CC(C1=CC=CC=C1)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(CC(C1=CC=CC=C1)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。